molecular formula C16H20N4OS2 B2426945 2-Methyl-5-((3-methylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851970-14-4

2-Methyl-5-((3-methylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2426945
CAS RN: 851970-14-4
M. Wt: 348.48
InChI Key: SYCODCGTPIIONW-UHFFFAOYSA-N
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Description

2-Methyl-5-((3-methylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C16H20N4OS2 and its molecular weight is 348.48. The purity is usually 95%.
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Scientific Research Applications

Anti-inflammatory Activity

  • Thiazolo[3,2-b]-1,2,4-triazole derivatives, including those similar in structure to the compound , have been synthesized and evaluated for their anti-inflammatory activities. These compounds showed significant anti-inflammatory properties in various studies (Tozkoparan et al., 1999); (Tozkoparan et al., 2001).

Antimicrobial Activity

  • Certain compounds, including those with a thiazolo[3,2-b][1,2,4]triazole structure, have demonstrated antimicrobial activity against various strains of bacteria, indicating their potential use in combating bacterial infections (Tehranchian et al., 2005).

Anticancer Evaluation

  • Research has been conducted on thiazolo[3,2-b][1,2,4]triazol-6-ones, including derivatives similar to the compound , for their potential anticancer properties. Some synthesized compounds displayed significant activity against various human cancer cell lines (Lesyk et al., 2007).

properties

IUPAC Name

2-methyl-5-[(3-methylpiperidin-1-yl)-thiophen-2-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4OS2/c1-10-5-3-7-19(9-10)13(12-6-4-8-22-12)14-15(21)20-16(23-14)17-11(2)18-20/h4,6,8,10,13,21H,3,5,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCODCGTPIIONW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(C2=CC=CS2)C3=C(N4C(=NC(=N4)C)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.